2-amino-5-chloro-N-(2-hydroxyethyl)benzamide
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Overview
Description
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is an organic compound with the molecular formula C9H11ClN2O2 and a molecular weight of 214.65 g/mol . This compound is known for its unique chemical structure, which includes an amino group, a chloro substituent, and a hydroxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide can be achieved through several methods. One common approach involves the reaction of 2-amino-5-chlorobenzoyl chloride with ethanolamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include steps such as purification through recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines or thiols; reactions often carried out in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Employed in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-amino-5-chloro-N-(2-hydroxyethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-5-chlorobenzamide
- 2-amino-N-(2-hydroxyethyl)benzamide
- 2-amino-5-chloro-N,3-dimethylbenzamide
Uniqueness
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both an amino group and a hydroxyethyl group allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
CAS No. |
6725-11-7 |
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Molecular Formula |
C9H11ClN2O2 |
Molecular Weight |
214.65 g/mol |
IUPAC Name |
2-amino-5-chloro-N-(2-hydroxyethyl)benzamide |
InChI |
InChI=1S/C9H11ClN2O2/c10-6-1-2-8(11)7(5-6)9(14)12-3-4-13/h1-2,5,13H,3-4,11H2,(H,12,14) |
InChI Key |
SFFQXSXXIMVJCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCCO)N |
Origin of Product |
United States |
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